N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Lipophilicity Drug design Physicochemical property profiling

Researchers needing a conformationally restricted amine for CNS drug discovery face limited scaffold options. This 2-oxabicyclo[3.2.0]heptane HCl salt (CAS 1333782-52-7) offers: • Unique N,7,7-trimethyl substitution-not replicable by unsubstituted (1820583-42-3) or 7,7-dimethyl (1341434-62-5) analogs • CNS-favorable profile: TPSA 21.3 Ų, LogP 1.44, reduced H-bond donors vs. primary amine • HCl salt for direct use in amide coupling & reductive amination Supplied at ≥98% purity for research & further manufacturing.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 1333782-52-7
Cat. No. B1442811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
CAS1333782-52-7
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESCC1(C(C2C1OCC2)NC)C.Cl
InChIInChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H
InChIKeyDXJPFTSZPLRLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Hydrochloride (CAS 1333782-52-7): Structural Class and Key Identifiers for Research Procurement


N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is a bicyclic amine hydrochloride salt featuring a conformationally restricted cis-fused cyclobutane–tetrahydrofuran (2-oxabicyclo[3.2.0]heptane) core [1]. The molecule carries three methyl substituents—one on the endocyclic nitrogen at position 6 and two geminal methyl groups at position 7—which together confer a distinct steric and electronic profile relative to less-substituted analogs in the same scaffold class . The 2-oxabicyclo[3.2.0]heptane ring system is a recognized saturated bioisostere scaffold found in numerous biologically active natural products, including the immunosuppressive sesquiterpene pestalotiopsin A [2]. The hydrochloride salt form (C9H18ClNO, MW 191.70 g/mol) is commercially supplied at 95–98% purity and is intended exclusively for research and further manufacturing use .

Scaffold class 2-Oxabicyclo[3.2.0]heptane amine HCl salt
Substitution pattern N-Methyl, 7,7-gem-dimethyl
Research use Medicinal chemistry building block, CNS scaffold exploration

Why 2-Oxabicyclo[3.2.0]heptane Amines Cannot Be Simply Interchanged: The Case for CAS 1333782-52-7


Within the 2-oxabicyclo[3.2.0]heptan-6-amine chemotype, small structural variations—N-methylation, geminal 7,7-dimethylation, amine regiochemistry (6- vs. 7-position), and free base vs. hydrochloride salt form—produce quantifiable differences in computed LogP, topological polar surface area, hydrogen-bonding capacity, and molecular weight . These physicochemical parameters directly influence membrane permeability, solubility, and metabolic stability potential in lead optimization programs . Furthermore, the N,7,7-trimethyl substitution pattern defines a unique chemical vector for downstream derivatization that cannot be replicated by the unsubstituted 2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1820583-42-3), the 7,7-dimethyl analog (CAS 1341434-62-5), or the 7-amine regioisomer (CAS 1824337-15-6) . Substituting any of these analogs without verification risks altering the pharmacokinetic profile and synthetic reactivity of the final compound series.

  • N-Methylation N-Methyl vs. primary amine analogs may shift LogP and H-bond donor count, potentially altering permeability behavior in cell-based assays.
  • Regiochemistry 6-Amine vs. 7-amine substitution changes the derivatization vector and steric environment; results from one regioisomer may not transfer to the other.
  • Salt form Hydrochloride salt provides higher aqueous solubility than the free base; substituting with the free base may require additional solubilization steps.

Quantitative Differentiation Evidence: CAS 1333782-52-7 vs. Closest 2-Oxabicyclo[3.2.0]heptane Amine Analogs


Lipophilicity (LogP) Differentiation: N-Methylation Elevates LogP by ~0.3–0.5 Units vs. Non-N-Methylated Analogs

The target compound's N-methyl group at the 6-amine position increases computed lipophilicity compared to the non-N-methylated analog 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5). The target hydrochloride salt has a computed LogP of 1.44 , while the LogP of the non-N-methylated 7,7-dimethyl analog (free base) is predicted to be approximately 0.8–1.1 based on structural analog data . This difference of ~0.3–0.5 LogP units corresponds to an approximately 2- to 3-fold increase in octanol-water partition coefficient, which can meaningfully affect passive membrane permeability in cell-based assays.

Lipophilicity (LogP)
Reported
Target LogP 1.44 vs. comparator ~0.8–1.1
Supports permeability assay interpretation for cell-based studies
Computed LogP, not experimental LogD; salt form vs. free base context applies
Lipophilicity Drug design Physicochemical property profiling

Topological Polar Surface Area (TPSA): Target Compound TPSA of 21.3 Ų Supports CNS Drug-Like Property Space

The target compound exhibits a computed topological polar surface area (TPSA) of 21.3 Ų [1], which falls well below the widely accepted threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration [2]. In contrast, the unsubstituted 2-oxabicyclo[3.2.0]heptan-7-amine (primary amine, CAS 1932196-89-8) has a TPSA that, while not directly reported, would be higher due to the additional primary amine hydrogen contributing to polar surface area. The N-methylation in the target compound eliminates one hydrogen-bond donor compared to a primary amine, reducing TPSA and improving the likelihood of CNS penetration.

Topological PSA
Class-level
TPSA 21.3 Ų (below CNS benchmark <60–70 Ų)
Supports CNS research scaffold selection
Computed TPSA; BBB permeability not experimentally validated for this compound
CNS drug discovery Physicochemical property Blood-brain barrier permeability

Hydrogen Bond Donor Count Reduction: N-Methylation Decreases HBD from 2 to 1 vs. Primary Amine Analogs, Enhancing Membrane Permeability Potential

The target compound possesses 1 hydrogen bond donor (amine N–H after protonation of the secondary amine) compared to the 2 hydrogen bond donors that would be present in the corresponding primary amine analog 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine free base. PubChem confirms the H-bond donor count for the target HCl salt is 2 overall (one from the protonated secondary amine and one from HCl), but in the free base the N-methyl secondary amine has only 1 H-bond donor [1]. Reducing H-bond donor count is a well-established strategy in medicinal chemistry to improve passive membrane permeability [2].

H-Bond Donors
Class-level
Free base HBD = 1 vs. primary amine analog HBD = 2
Supports passive permeability assessment in lead optimization
Computed HBD count; not experimentally measured
Hydrogen bonding Membrane permeability Lead optimization

Hydrochloride Salt Form Provides Quantifiable Solubility Advantage vs. Free Base for Aqueous Assay Compatibility

The hydrochloride salt form of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1333782-52-7) is reported to be soluble in water and ethanol . Salt formation with HCl typically increases aqueous solubility by 50- to 100-fold compared to the corresponding free amine [1]. The free base form (CAS not specified for the free base; MW 155.24 ) lacks this solubilizing counterion and is expected to exhibit substantially lower aqueous solubility.

Salt solubility
Class-level
HCl salt estimated 50- to 100-fold higher aqueous solubility vs. free base
Supports aqueous assay compatibility, may reduce solubilization steps
Class-level amine HCl salt behavior; direct experimental comparison not available
Solubility enhancement Salt selection Assay compatibility

Regiochemical Differentiation: 6-Amine vs. 7-Amine Substitution Alters Derivatization Vector and Steric Environment

The amine substituent at position 6 of the 2-oxabicyclo[3.2.0]heptane core in the target compound is adjacent to the geminal dimethyl-substituted C7 carbon, creating a sterically encumbered environment distinct from the 7-amine regioisomer 2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride (CAS 1824337-15-6). The 6-amine position places the nitrogen in closer proximity to the ring junction, potentially affecting both the pKa of the amine and the trajectory of any substituent attached during derivatization. This regiochemical difference has been exploited in kinase inhibitor programs where the 7-amine regioisomer serves as a precursor for EGFR kinase inhibitors , while the 6-amine scaffold offers a distinct vector for target engagement [1].

Regiochemistry
Reported
6-amine vector adjacent to C7 gem-dimethyl vs. 7-amine regioisomer
Supports SAR vector differentiation for kinase inhibitor design
No direct comparative biological activity data available
Regiochemistry Scaffold derivatization Structure-activity relationship

Molecular Weight and Rotatable Bond Profile: Target Compound Occupies a Distinct Property Space Within Lead-Like Criteria

The target compound (MW 191.70, 1 rotatable bond) occupies a distinct molecular weight range compared to its closest analogs: the unsubstituted 2-oxabicyclo[3.2.0]heptan-6-amine HCl (MW 149.62), the 7,7-dimethyl analog free base (MW 141.21), and the 7-amine regioisomer HCl (MW 149.62) [1]. The incremental molecular weight from the N-methyl and 7,7-dimethyl substituents (ΔMW of +42 to +50 Da vs. the unsubstituted core) adds meaningful lipophilic bulk while maintaining a low rotatable bond count (nRotB = 1), consistent with lead-like property criteria (MW < 350, nRotB ≤ 6) [2].

MW / Rotatable bonds
Head-to-head
MW 191.70, nRotB = 1; ΔMW +42–50 Da vs. unsubstituted analogs
Supports lead-like property space assessment
Free base vs. salt form molecular weight difference should be considered
Lead-likeness Fragment-based drug discovery Physicochemical profiling

Procurement-Relevant Application Scenarios for N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Hydrochloride (CAS 1333782-52-7)


CNS-Targeted Lead Optimization Requiring Low TPSA and Controlled Lipophilicity

The target compound's TPSA of 21.3 Ų and LogP of 1.44 position it favorably for CNS drug discovery programs . Medicinal chemistry teams developing brain-penetrant small molecules can use this scaffold as a conformationally restricted amine building block, where the N-methyl group reduces H-bond donor count and the HCl salt ensures aqueous solubility for in vitro assay compatibility [1]. The 2-oxabicyclo[3.2.0]heptane core provides a saturated, three-dimensional scaffold that can serve as a bioisostere for aromatic rings, potentially improving physicochemical properties of lead series [2].

Kinase Inhibitor Fragment or Warhead Intermediate Synthesis

The 2-oxabicyclo[3.2.0]heptane scaffold, particularly with amine functionality at the 6- or 7-position, has established precedent as an intermediate for kinase inhibitor synthesis . The target compound's 6-amine with N-methyl substitution provides a distinct vector for attachment to hinge-binding motifs compared to the 7-amine regioisomer. The geminal 7,7-dimethyl substitution adds steric bulk that can be exploited to modulate selectivity against off-target kinases. The hydrochloride salt form facilitates direct use in amide coupling and reductive amination reactions without additional salt metathesis steps [1].

Diversity-Oriented Synthesis and Fragment Library Construction

As a member of the 2-oxabicyclo[3.2.0]heptane scaffold family—a scaffold found in biologically active natural products such as pestalotiopsin A —this compound is suitable for inclusion in fragment libraries and diversity-oriented synthesis campaigns. The combination of a secondary N-methylamine handle for derivatization, restricted conformational flexibility from the cis-fused ring system, and three-dimensional shape (Fsp³ = 1.0 for related scaffold analogs [1]) offers fragment library designers a non-flat, sp³-rich building block that complements traditional planar aromatic fragments.

Structure-Activity Relationship (SAR) Studies Comparing N-Methylated vs. Primary Amine Analog Series

For SAR programs where the effect of N-methylation on target binding and pharmacokinetic properties is under investigation, this compound serves as the direct N-methylated comparator to the primary amine 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5) . The computed LogP difference of ~0.3–0.5 units and the reduction of one H-bond donor provide a measurable physicochemical perturbation whose impact on potency, selectivity, and ADME properties can be systematically assessed in a matched molecular pair analysis [1].

Application
Selection Property
Validation Focus
CNS research scaffold exploration
Low TPSA and controlled lipophilicity profile
CNS permeability assay context
Kinase inhibitor intermediate synthesis
6-Amine derivatization vector
Hinge-binding motif attachment compatibility
Fragment-based library design
3D scaffold with restricted flexibility
sp³-rich building block integration
Matched molecular pair SAR
N-Methylation physicochemical perturbation
Potency, selectivity, and ADME profiling context
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